
2-(1-(1H-Indol-2-yl)ethylidene)hydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-(1H-Indol-2-yl)ethylidene)hydrazinecarboxamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indole ring system, which is a common structural motif in many natural products and pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(1H-Indol-2-yl)ethylidene)hydrazinecarboxamide typically involves the reaction of indole derivatives with hydrazinecarboxamide under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis .
化学反応の分析
Types of Reactions
2-(1-(1H-Indol-2-yl)ethylidene)hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
科学的研究の応用
2-(1-(1H-Indol-2-yl)ethylidene)hydrazinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(1-(1H-Indol-2-yl)ethylidene)hydrazinecarboxamide involves its interaction with specific molecular targets. The indole ring can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This compound may also interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Indole-2-carboxylic acid: Another indole derivative with different functional groups.
2-(1H-Indol-3-yl)ethylamine: A compound with a similar indole ring but different side chains.
Uniqueness
2-(1-(1H-Indol-2-yl)ethylidene)hydrazinecarboxamide is unique due to its specific functional groups and the presence of the hydrazinecarboxamide moiety. This gives it distinct chemical and biological properties compared to other indole derivatives .
特性
分子式 |
C11H12N4O |
|---|---|
分子量 |
216.24 g/mol |
IUPAC名 |
[(E)-1-(1H-indol-2-yl)ethylideneamino]urea |
InChI |
InChI=1S/C11H12N4O/c1-7(14-15-11(12)16)10-6-8-4-2-3-5-9(8)13-10/h2-6,13H,1H3,(H3,12,15,16)/b14-7+ |
InChIキー |
CGCNBVHXUHAVDJ-VGOFMYFVSA-N |
異性体SMILES |
C/C(=N\NC(=O)N)/C1=CC2=CC=CC=C2N1 |
正規SMILES |
CC(=NNC(=O)N)C1=CC2=CC=CC=C2N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


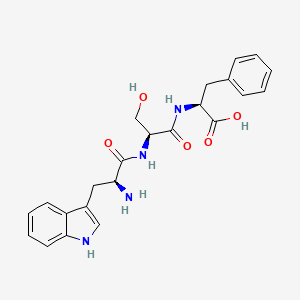
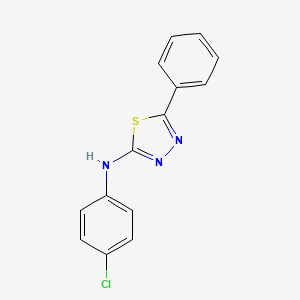
![N-[2-(1-benzofuran-3-yl)ethyl]-2-iodobenzamide](/img/structure/B12898649.png)
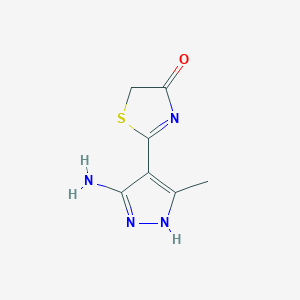
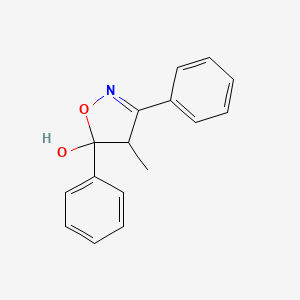
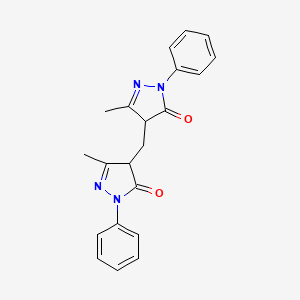
![Benzoic acid, 3-[3-(6-fluoro-3-pyridinyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12898672.png)

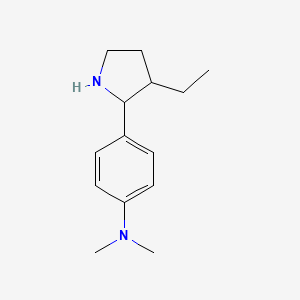
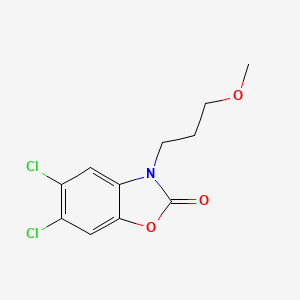
![4-{[(2S)-5-(Diethylamino)pentan-2-yl]amino}quinolin-7(1H)-one](/img/structure/B12898682.png)
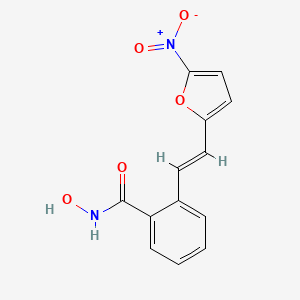
![3-[(Furan-2-yl)methyl]-2-(2-methoxyphenyl)-5-methyl-1,3-thiazolidin-4-one](/img/structure/B12898694.png)
![2,3-Dimethyl-5-phenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one](/img/structure/B12898697.png)
